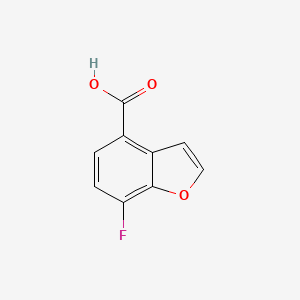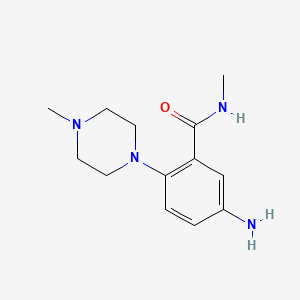
7-fluoro-benzofuran-4-carboxylic Acid
Übersicht
Beschreibung
7-fluoro-benzofuran-4-carboxylic Acid is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular formula of this compound is C9H5FO3 . The InChI code is 1S/C9H5FO3/c10-7-2-1-6 (9 (11)12)5-3-4-13-8 (5)7/h1-4H, (H,11,12) .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another reaction involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields .Physical And Chemical Properties Analysis
The molecular weight of this compound is 180.14 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Fluorogenic Reagents for Carboxylic Acids
Benzofuran derivatives, such as 7-fluoro-benzofuran-4-carboxylic acid, have been utilized as fluorogenic reagents for the detection of carboxylic acids. Uchiyama et al. (2001) designed a new fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), for carboxylic acids that showed superior properties in terms of reactivity and sensitivity. This reagent was found to react rapidly with carboxylic acids, providing a sensitive detection method for these compounds in analytical chemistry (Uchiyama, Santa, & Imai, 2001).
Synthesis of Quinoline Derivatives
Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives demonstrated their potential in medicinal chemistry. Bhatt et al. (2015) synthesized various quinoline derivatives, showcasing their cytotoxic activity against different carcinoma cell lines. These compounds exhibited significant anticancer activity, indicating the relevance of benzofuran derivatives in developing novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Novel Fluorescent Coumarin Derivatives
Zen et al. (2014) reported on the synthesis of novel fluorescent coumarin derivatives using benzofuran-2-yl as a substituent. These compounds exhibited enhanced fluorogenic properties, making them suitable for applications in fluorescence imaging and sensing (Zen, Aylott, & Chan, 2014).
Sigma1 Receptor Ligands
Spirocyclic 3-(3-fluoropropyl)-2-benzofurans have been evaluated as sigma1 receptor ligands, highlighting their utility in neuroimaging with positron emission tomography (PET). Maestrup et al. (2009) synthesized various N-substituted spirocyclic benzofurans, one of which showed high affinity and selectivity for sigma1 receptors. This compound has potential applications in diagnosing and researching neurological disorders (Maestrup et al., 2009).
Synthesis and Antimicrobial Evaluation
Amide derivatives of benzodifuran-2-carboxylic acid, synthesized from resorcinol, have been evaluated for their antimicrobial properties. Soni and Soman (2014) reported that these compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research indicates the potential of benzofuran derivatives as antimicrobial agents (Soni & Soman, 2014).
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which 7-fluoro-1-benzofuran-4-carboxylic acid belongs, have been found to exhibit a wide range of biological and pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that 7-fluoro-1-benzofuran-4-carboxylic acid may also have similar effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that 7-fluoro-1-benzofuran-4-carboxylic acid affects multiple pathways. These could potentially include pathways involved in cell growth, inflammation, and other cellular processes .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by various factors, including the compound’s chemical structure and the presence of functional groups .
Result of Action
Benzofuran derivatives have been found to exhibit a range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is possible that 7-fluoro-1-benzofuran-4-carboxylic acid may have similar effects.
Action Environment
The action, efficacy, and stability of 7-fluoro-1-benzofuran-4-carboxylic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present .
Safety and Hazards
While specific safety and hazard information for 7-fluoro-benzofuran-4-carboxylic Acid was not found in the search results, general safety measures for handling benzofuran compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Biochemische Analyse
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
7-fluoro-1-benzofuran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIAGSOLXPTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)


![5-(2,4-Dimethylphenyl)sulfonyl-2,2-difluoro-5-azaspiro[2.3]hexane](/img/structure/B2687249.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)


![1-[(4-Isopropylphenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687257.png)
![(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2687258.png)
![2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2687259.png)


![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)
![(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2687268.png)
